Keap1-Nrf2-IN-11

Description

Properties

Molecular Formula |

C36H43N7O8S2 |

|---|---|

Molecular Weight |

765.9 g/mol |

IUPAC Name |

N-[4-[(2-amino-2-oxoethyl)-[4-[(2-amino-2-oxoethyl)-(4-methoxyphenyl)sulfonylamino]naphthalen-1-yl]sulfamoyl]phenyl]-3-(4-ethylpiperazin-1-yl)propanamide |

InChI |

InChI=1S/C36H43N7O8S2/c1-3-40-20-22-41(23-21-40)19-18-36(46)39-26-8-12-28(13-9-26)52(47,48)42(24-34(37)44)32-16-17-33(31-7-5-4-6-30(31)32)43(25-35(38)45)53(49,50)29-14-10-27(51-2)11-15-29/h4-17H,3,18-25H2,1-2H3,(H2,37,44)(H2,38,45)(H,39,46) |

InChI Key |

ZELGLHRMBBOISG-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N(CC(=O)N)C3=CC=C(C4=CC=CC=C43)N(CC(=O)N)S(=O)(=O)C5=CC=C(C=C5)OC |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Keap1-Nrf2 Protein-Protein Interaction Inhibition: A Technical Guide to IN-11

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation, thus maintaining low intracellular levels of Nrf2.[1] The disruption of the Keap1-Nrf2 protein-protein interaction (PPI) is a promising therapeutic strategy to augment the endogenous antioxidant response, which is implicated in a variety of pathological conditions, including chronic obstructive pulmonary disease (COPD), neurodegenerative diseases, and cancer. This technical guide delineates the mechanism of action of Keap1-Nrf2 PPI inhibitors, using the well-characterized inhibitor KI-696 as a representative molecule for the hypothetical "IN-11". This document provides a comprehensive overview of its biochemical and cellular activity, detailed experimental protocols for its characterization, and quantitative data to support its mechanism of action.

Introduction to the Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a primary sensor and regulator of cellular redox homeostasis. Nrf2 is a transcription factor that controls the expression of a wide array of cytoprotective genes, including antioxidant enzymes and phase II detoxification enzymes.[2][3] Its activity is tightly regulated by Keap1, which functions as a substrate adaptor for a Cullin 3 (CUL3)-based E3 ubiquitin ligase complex.[3]

Under homeostatic conditions, a Keap1 homodimer binds to Nrf2 through two specific motifs in the Neh2 domain of Nrf2: a high-affinity "ETGE" motif and a low-affinity "DLG" motif.[3] This interaction facilitates the ubiquitination of Nrf2, leading to its continuous degradation by the proteasome and thereby suppressing its transcriptional activity.[4]

In response to oxidative or electrophilic stress, reactive cysteines within Keap1 are modified, inducing a conformational change that disrupts the Keap1-Nrf2 interaction. This prevents Nrf2 degradation, allowing it to accumulate, translocate to the nucleus, and activate the transcription of its target genes by binding to the Antioxidant Response Element (ARE) in their promoter regions.[1]

Mechanism of Action: Direct Inhibition of the Keap1-Nrf2 PPI

Direct, non-covalent inhibitors of the Keap1-Nrf2 PPI, such as KI-696, represent a distinct class of Nrf2 activators. Unlike electrophilic inducers that covalently modify Keap1, these inhibitors function by competitively occupying the Nrf2 binding pocket on the Kelch domain of Keap1.[1][5] This direct disruption of the PPI mimics the natural response to cellular stress by preventing Keap1 from targeting Nrf2 for degradation. The stabilized Nrf2 is then free to accumulate and translocate to the nucleus, where it initiates the transcription of a battery of cytoprotective genes.[5] This mechanism offers a targeted approach to augmenting the Nrf2-mediated antioxidant response with potentially fewer off-target effects compared to reactive electrophiles.[1]

Quantitative Data Summary for KI-696 (IN-11)

The following tables summarize the key quantitative data for the representative Keap1-Nrf2 PPI inhibitor, KI-696.

Table 1: In Vitro Biochemical and Cellular Activity of KI-696

| Parameter | Assay Type | Value | Reference(s) |

| Binding Affinity (Kd) | Isothermal Titration Calorimetry (ITC) | 1.3 nM | [5][6][7][8] |

| Cellular EC50 (NQO1 expression) | qPCR in COPD patient-derived bronchial epithelial cells | 22 nM | [6] |

| Cellular EC50 (GCLM expression) | qPCR in COPD patient-derived bronchial epithelial cells | 36 nM | [6] |

| Cellular EC50 (HMOX1 expression) | qPCR in COPD patient-derived bronchial epithelial cells | 16 nM | [6] |

| Cellular EC50 (TXNRD1 expression) | qPCR in COPD patient-derived bronchial epithelial cells | 27 nM | [6] |

| Off-Target IC50 (OATP1B1) | Binding Assay | 2.5 µM | [5][7][8] |

| Off-Target IC50 (BSEP) | Binding Assay | 4.0 µM | [5][7][8] |

| Off-Target IC50 (PDE3A) | Binding Assay | 10 µM | [5][7][8] |

| Cytotoxicity (BEAS-2B cells) | Cell Viability Assay | No cytotoxicity up to 10 µM | [5][7] |

Table 2: In Vivo Activity of KI-696 in Rats

| Parameter | Assay Type | Value (at 50 µmol/kg dose) | Reference(s) |

| Nqo1 Gene Expression | qPCR (in lung tissue) | 37-fold increase | [5][7] |

| Ho-1 Gene Expression | qPCR (in lung tissue) | 17-fold increase | [5][7] |

| Txnrd1 Gene Expression | qPCR (in lung tissue) | 9-fold increase | [5][7] |

| Srxn1 Gene Expression | qPCR (in lung tissue) | 28-fold increase | [5][7] |

| Gsta3 Gene Expression | qPCR (in lung tissue) | 15-fold increase | [5][7] |

| Gclc Gene Expression | qPCR (in lung tissue) | 13-fold increase | [5][7] |

| Average In Vivo EC50 | qPCR (gene expression) | 36.4 ± 3.4 µmol/kg | [7][8] |

| Steady State Blood Concentration | IV Infusion (50 µmol/kg) | 1437 ± 186 nM | [5][7] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize Keap1-Nrf2 PPI inhibitors like KI-696.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to quantify the inhibition of the Keap1-Nrf2 interaction in a high-throughput format.

-

Principle: The assay measures the disruption of FRET between a terbium (Tb)-labeled anti-His antibody bound to His-tagged Keap1 Kelch domain (donor) and a fluorescein isothiocyanate (FITC)-labeled Nrf2 peptide (acceptor).[9] When the inhibitor displaces the FITC-Nrf2 peptide from Keap1, the FRET signal decreases.[9]

-

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.1% BSA, 0.05% Tween-20.

-

His-tagged Keap1 Kelch domain: Prepare a stock solution in assay buffer.

-

FITC-labeled Nrf2 peptide (e.g., FITC-AFTGEFL-NH2): Prepare a stock solution in DMSO and dilute in assay buffer.

-

Tb-anti-His antibody: Prepare a working solution in assay buffer.

-

Test Inhibitor (IN-11): Prepare a serial dilution series in DMSO, followed by a further dilution in assay buffer.

-

-

Assay Procedure (384-well plate):

-

Add 2 µL of diluted test inhibitor or DMSO (control) to the wells.

-

Add 8 µL of a pre-mixed solution containing His-Keap1 and FITC-Nrf2 peptide to each well. Final concentrations should be optimized, but representative concentrations are 20 nM Keap1 and 10 nM FITC-Nrf2 peptide.

-

Incubate for 30 minutes at room temperature.

-

Add 10 µL of Tb-anti-His antibody solution (e.g., 1 nM final concentration).

-

Incubate for 60 minutes at room temperature, protected from light.

-

-

Data Acquisition:

-

Read the plate on a TR-FRET compatible plate reader. Excite at 340 nm and measure emission at 520 nm (FITC/acceptor) and 620 nm (Tb/donor).

-

The TR-FRET signal is expressed as the ratio of the acceptor to donor emission (520 nm / 620 nm).

-

-

Data Analysis:

-

Calculate the percent inhibition for each inhibitor concentration relative to DMSO controls.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

-

Nrf2 Nuclear Translocation Assay (Immunofluorescence)

This assay visually confirms that the inhibitor causes Nrf2 to move from the cytoplasm to the nucleus in cells.

-

Principle: Cells are treated with the inhibitor, fixed, and permeabilized. An antibody specific to Nrf2 is used to visualize its subcellular localization via fluorescence microscopy. Nuclear and cytoplasmic staining intensity is quantified to determine the extent of translocation.[10][11]

-

Protocol:

-

Cell Culture:

-

Seed cells (e.g., A549 or primary human bronchial epithelial cells) onto glass coverslips in a 24-well plate and allow them to adhere overnight.

-

-

Treatment:

-

Treat cells with various concentrations of IN-11 or DMSO (vehicle control) for a specified time (e.g., 2-4 hours).

-

-

Fixation and Permeabilization:

-

Wash cells twice with ice-cold PBS.

-

Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Immunostaining:

-

Wash three times with PBS.

-

Block with 1% BSA in PBST (PBS + 0.1% Tween-20) for 1 hour.

-

Incubate with a primary antibody against Nrf2 (e.g., rabbit anti-Nrf2) diluted in blocking buffer overnight at 4°C.

-

Wash three times with PBST.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature in the dark.

-

Wash three times with PBST.

-

-

Imaging and Analysis:

-

Mount coverslips onto microscope slides.

-

Image cells using a confocal or fluorescence microscope.

-

Quantify the nuclear and cytoplasmic fluorescence intensity of Nrf2 using image analysis software (e.g., ImageJ). The ratio of nuclear to cytoplasmic fluorescence is calculated to represent Nrf2 translocation.[11]

-

-

Quantitative PCR (qPCR) for Nrf2 Target Gene Expression

This assay measures the functional consequence of Nrf2 activation by quantifying the mRNA levels of its downstream target genes.

-

Principle: Cells are treated with the inhibitor, and total RNA is extracted. The RNA is reverse-transcribed into cDNA, which is then used as a template for qPCR with primers specific for Nrf2 target genes (e.g., NQO1, GCLM) and a housekeeping gene for normalization.[12]

-

Protocol:

-

Cell Treatment and RNA Extraction:

-

Plate cells (e.g., HepG2) in a 6-well plate and treat with IN-11 or DMSO for a specified time (e.g., 6-24 hours).

-

Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit).

-

-

cDNA Synthesis:

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

-

-

qPCR Reaction:

-

Prepare a qPCR master mix containing SYBR Green, forward and reverse primers for the target gene (e.g., NQO1) and a housekeeping gene (e.g., GAPDH), and the synthesized cDNA.

-

Run the qPCR reaction on a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and relative to the DMSO-treated control.

-

-

Conclusion

The direct inhibition of the Keap1-Nrf2 protein-protein interaction presents a targeted and promising therapeutic approach for diseases associated with oxidative stress. As demonstrated with the representative molecule KI-696, inhibitors in this class can potently and selectively disrupt this interaction, leading to the robust activation of the Nrf2-mediated cytoprotective response in both in vitro and in vivo settings. The methodologies detailed in this guide provide a framework for the comprehensive characterization of such inhibitors, from initial biochemical screening to cellular and in vivo validation. The continued development of direct Keap1-Nrf2 PPI inhibitors like "IN-11" holds significant potential for the creation of novel therapeutics.

References

- 1. Item - Immunofluorescence assays of Nrf2 nucleoprotein by fluorescence microscope. - Public Library of Science - Figshare [plos.figshare.com]

- 2. Emerging Screening Approaches in the Development of Nrf2–Keap1 Protein–Protein Interaction Inhibitors | MDPI [mdpi.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. researchgate.net [researchgate.net]

- 5. researchwithnj.com [researchwithnj.com]

- 6. 2.9. Nrf2 nuclear translocation [bio-protocol.org]

- 7. NRF2 fractionation [bio-protocol.org]

- 8. researchgate.net [researchgate.net]

- 9. Development of a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for the Inhibition of Keap1-Nrf2 Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Examining the Endogenous Antioxidant Response Through Immunofluorescent Analysis of Nrf2 in Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Expression of the NRF2 Target Gene NQO1 Is Enhanced in Mononuclear Cells in Human Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery of Keap1-Nrf2-IN-11: A Novel Direct Inhibitor of the Keap1-Nrf2 Protein-Protein Interaction

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under basal conditions, the Kelch-like ECH-associated protein 1 (Keap1) targets the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) for ubiquitination and subsequent proteasomal degradation.[1][2][3] The discovery of small molecules that directly inhibit the Keap1-Nrf2 protein-protein interaction (PPI) represents a promising therapeutic strategy for a multitude of diseases characterized by oxidative stress, including chronic obstructive pulmonary disease (COPD), neurodegenerative diseases, and cancer.[1] This document provides a comprehensive technical overview of the discovery and characterization of Keap1-Nrf2-IN-11, a potent, non-electrophilic, direct inhibitor of the Keap1-Nrf2 PPI.

Introduction to the Keap1-Nrf2 Pathway

The Keap1-Nrf2 pathway is the master regulator of the cellular antioxidant response.[3] Nrf2 is a transcription factor that, upon activation, translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of numerous cytoprotective genes. These genes encode for a wide array of antioxidant and detoxification enzymes.

Under homeostatic conditions, Keap1, a substrate adaptor protein for the Cullin-3 (Cul3)-based E3 ubiquitin ligase complex, sequesters Nrf2 in the cytoplasm.[2][3] Keap1 facilitates the polyubiquitination of Nrf2, marking it for degradation by the 26S proteasome.[3] This process ensures that Nrf2 levels are kept low in the absence of cellular stress.

Electrophilic or oxidative insults modify reactive cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows newly synthesized Nrf2 to accumulate, translocate to the nucleus, and initiate the transcription of its target genes.

Most early Nrf2 activators were electrophilic compounds that covalently modify Keap1. While effective, this mechanism carries the risk of off-target effects due to the reactive nature of these molecules.[4] Consequently, the development of non-covalent, direct inhibitors of the Keap1-Nrf2 PPI has emerged as a more specific and potentially safer therapeutic approach.[5]

Discovery of this compound

This compound was identified through a multi-step screening cascade designed to discover novel, potent, and direct inhibitors of the Keap1-Nrf2 PPI.

High-Throughput Screening (HTS)

A proprietary library of diverse small molecules was screened using a fluorescence polarization (FP) assay.[4][6] This assay measures the change in the polarization of fluorescently labeled Nrf2 peptide upon binding to the Kelch domain of Keap1. Small molecules that disrupt this interaction lead to a decrease in fluorescence polarization. The primary screen of a large compound library identified several initial hits.[4]

Hit Confirmation and Triage

Initial hits from the HTS were subjected to a series of secondary assays to confirm their activity and filter out false positives. These included:

-

Dose-response FP assays: To determine the potency (IC50) of the compounds.

-

Surface Plasmon Resonance (SPR): To confirm direct binding to the Keap1 Kelch domain and determine binding kinetics (KD).

-

Cell-based ARE-luciferase reporter assays: To assess the ability of the compounds to activate the Nrf2 pathway in a cellular context.

This compound emerged from this cascade as a lead compound with high potency and desirable drug-like properties.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

| Biochemical Assays | This compound |

| FP IC50 (nM) | 25 |

| SPR KD (nM) | 15 |

| Cellular Assays | |

| ARE-Luciferase EC50 (nM) | 150 |

| NQO1 mRNA Induction (fold) | 8.5 |

| HO-1 Protein Expression (fold) | 6.2 |

Table 1: In Vitro and Cellular Activity of this compound.

| In Vivo Pharmacodynamics | This compound (10 mg/kg, oral) |

| Mouse Liver NQO1 mRNA (fold) | 5.8 |

| Mouse Kidney HO-1 Protein (fold) | 4.5 |

Table 2: In Vivo Target Engagement of this compound.

Detailed Experimental Protocols

Fluorescence Polarization (FP) Assay

-

Objective: To measure the inhibition of the Keap1-Nrf2 interaction.

-

Materials: Recombinant human Keap1 Kelch domain, fluorescein-labeled peptide corresponding to the ETGE motif of Nrf2, assay buffer (e.g., PBS, 0.01% Tween-20), 384-well black plates.

-

Procedure:

-

Add 10 µL of Keap1 protein (final concentration ~20 nM) to each well.

-

Add 1 µL of this compound at various concentrations.

-

Incubate for 15 minutes at room temperature.

-

Add 10 µL of fluorescently labeled Nrf2 peptide (final concentration ~10 nM).

-

Incubate for 30 minutes at room temperature, protected from light.

-

Measure fluorescence polarization using a suitable plate reader.

-

Calculate IC50 values from the resulting dose-response curves.

-

Surface Plasmon Resonance (SPR)

-

Objective: To determine the binding affinity and kinetics of this compound to Keap1.

-

Materials: SPR instrument, CM5 sensor chip, recombinant human Keap1 Kelch domain, running buffer (e.g., HBS-EP+).

-

Procedure:

-

Immobilize the Keap1 protein onto the sensor chip surface via amine coupling.

-

Inject a series of concentrations of this compound over the chip surface.

-

Measure the change in the resonance angle to monitor binding.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

-

ARE-Luciferase Reporter Assay

-

Objective: To measure the activation of the Nrf2 pathway in cells.

-

Materials: A stable cell line expressing a luciferase reporter gene under the control of an ARE promoter (e.g., HepG2-ARE-Luc), cell culture medium, this compound, luciferase assay reagent.

-

Procedure:

-

Seed the ARE-luciferase reporter cells in a 96-well white plate.

-

After 24 hours, treat the cells with various concentrations of this compound.

-

Incubate for 16-24 hours.

-

Lyse the cells and add the luciferase assay reagent.

-

Measure luminescence using a luminometer.

-

Calculate EC50 values from the dose-response curves.

-

Quantitative Real-Time PCR (qRT-PCR)

-

Objective: To measure the induction of Nrf2 target gene expression.

-

Materials: Cells or tissues treated with this compound, RNA extraction kit, reverse transcriptase, qPCR master mix, primers for Nrf2 target genes (e.g., NQO1, HO-1) and a housekeeping gene (e.g., GAPDH).

-

Procedure:

-

Extract total RNA from the samples.

-

Synthesize cDNA using reverse transcriptase.

-

Perform qPCR using the appropriate primers and master mix.

-

Calculate the relative fold change in gene expression using the ΔΔCt method, normalizing to the housekeeping gene.

-

Visualizations

Keap1-Nrf2 Signaling Pathway

Caption: The Keap1-Nrf2 signaling pathway and the mechanism of action of this compound.

Experimental Workflow for Inhibitor Discovery

Caption: The screening cascade for the discovery of this compound.

Conclusion

This compound is a novel, potent, and direct inhibitor of the Keap1-Nrf2 protein-protein interaction. It was identified through a rigorous screening process and has demonstrated robust activity in both biochemical and cellular assays, leading to the activation of the Nrf2-dependent antioxidant response. The detailed methodologies and quantitative data presented in this guide provide a comprehensive overview of the discovery and characterization of this promising therapeutic candidate. Further preclinical and clinical development is warranted to fully evaluate the therapeutic potential of this compound in diseases driven by oxidative stress.

References

- 1. Rutgers University Office of Research logo [techfinder.rutgers.edu]

- 2. ovid.com [ovid.com]

- 3. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small molecules inhibiting Keap1–Nrf2 protein–protein interactions: a novel approach to activate Nrf2 function - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 6. bpsbioscience.com [bpsbioscience.com]

An In-depth Technical Guide to the Keap1-Nrf2 Inhibitor: Keap1-Nrf2-IN-11

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under homeostatic conditions, Keap1, a substrate adaptor protein for an E3 ubiquitin ligase complex, targets Nrf2 for ubiquitination and subsequent proteasomal degradation, thereby maintaining low intracellular levels of Nrf2. In response to cellular stress, this interaction is disrupted, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a host of cytoprotective genes, initiating their transcription.

Dysregulation of the Keap1-Nrf2 pathway is implicated in a variety of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. Consequently, the development of small molecule inhibitors of the Keap1-Nrf2 protein-protein interaction (PPI) is a promising therapeutic strategy. Keap1-Nrf2-IN-11 is a notable example of such an inhibitor. This technical guide provides a comprehensive overview of the chemical structure and properties of this compound, based on available data.

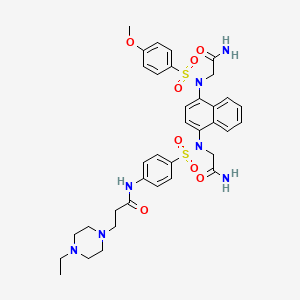

Chemical Structure and Properties of this compound

This compound is a small molecule designed to inhibit the interaction between Keap1 and Nrf2. Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₃₆H₄₃N₇O₈S₂ | --INVALID-LINK-- |

| IUPAC Name | N-[4-[(2-amino-2-oxoethyl)-[4-[(2-amino-2-oxoethyl)-(4-methoxyphenyl)sulfonylamino]naphthalen-1-yl]sulfamoyl]phenyl]-3-(4-ethylpiperazin-1-yl)propanamide | --INVALID-LINK-- |

| Molecular Weight | 765.9 g/mol | --INVALID-LINK-- |

| ChEMBL ID | CHEMBL5185586 | --INVALID-LINK-- |

Chemical Structure:

Caption: Chemical entity this compound.

The Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 signaling pathway is a key cellular defense mechanism. The following diagram illustrates the canonical pathway and the mechanism of action for inhibitors like this compound.

The Role of the Keap1-Nrf2 Pathway in Chronic Obstructive Pulmonary Disease (COPD): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chronic Obstructive Pulmonary Disease (COPD) is a progressive inflammatory lung disease characterized by irreversible airflow limitation.[1] A primary driver of its pathogenesis is a significant imbalance between oxidative stress and the body's antioxidant defense mechanisms, often initiated by cigarette smoke.[1][2] At the heart of the cellular antioxidant response is the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3] This pathway is a master regulator of antioxidant and cytoprotective gene expression.[4] Emerging evidence points to a dysregulation of the Keap1-Nrf2 system in COPD, where despite high levels of oxidative stress, the protective Nrf2 response is impaired.[4][5] This guide provides an in-depth technical overview of the Keap1-Nrf2 pathway, its role in COPD pathogenesis, quantitative data from patient studies, detailed experimental protocols, and the therapeutic potential of targeting this pathway.

The Keap1-Nrf2 Signaling Pathway: Core Mechanism

The Keap1-Nrf2 pathway is a critical sensor and regulator of cellular redox homeostasis.[3]

-

Basal (Unstressed) Conditions: Under normal physiological conditions, the transcription factor Nrf2 is anchored in the cytoplasm by its inhibitor, Keap1.[6] Keap1 functions as an adapter protein for a Cullin 3 (Cul3)-based E3 ubiquitin ligase complex, which continuously targets Nrf2 for ubiquitination and subsequent degradation by the 26S proteasome.[7][8] This process maintains low intracellular levels of Nrf2.

-

Oxidative Stress Conditions: When cells are exposed to oxidative or electrophilic stressors (e.g., reactive oxygen species from cigarette smoke), specific reactive cysteine residues on Keap1 are modified.[7] This modification induces a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction and halting Nrf2's ubiquitination.[7][8] Consequently, newly synthesized Nrf2 is stabilized, accumulates in the cytoplasm, and translocates to the nucleus.[8]

-

Transcriptional Activation: In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE), a specific DNA sequence in the promoter region of numerous target genes.[3][8] This binding initiates the transcription of a wide array of cytoprotective genes, including antioxidant enzymes (e.g., Heme Oxygenase-1 [HO-1], NAD(P)H Quinone Dehydrogenase 1 [NQO1]), enzymes involved in glutathione synthesis (e.g., GCLM), and other detoxification proteins.[5]

Dysregulation of the Nrf2 Pathway in COPD

In a healthy lung, the Nrf2 pathway effectively counteracts oxidative stress from sources like cigarette smoke. However, in COPD patients, this protective mechanism is often compromised.[1][4] Despite the presence of chronic oxidative stress, the Nrf2 response is inadequate, contributing to sustained inflammation, cellular senescence, apoptosis of epithelial cells, and tissue destruction.[9][10]

Studies have shown that Nrf2 expression and the levels of its downstream antioxidant genes are significantly decreased in the lungs of COPD patients compared to healthy controls.[5][10] This impairment can result from multiple factors, including decreased Nrf2 protein levels, reduced expression of positive regulators like DJ-1, and other yet-to-be-defined mechanisms that prevent proper Nrf2 activation.[5]

Quantitative Data Summary

Multiple studies have quantified the differences in Nrf2 pathway components between COPD patients and control subjects. The data consistently point towards a deficient Nrf2 system in COPD.

Table 1: Nrf2 and Target Gene Expression in COPD Lung Tissue vs. Controls

| Gene/Protein | Sample Type | COPD Stage | Change vs. Control | Significance (P-value) | Reference |

|---|---|---|---|---|---|

| Nrf2 mRNA | Bronchial Epithelial Cells | Not Specified | Significantly Lower | < 0.05 | [10] |

| Nrf2 mRNA | Pulmonary Macrophages | Not Specified | Markedly Down-regulated | P = 0.001 | [11] |

| Nrf2 Protein | Whole Lung Homogenates | Advanced (GOLD 3-4) | Severely Decreased (Ratio ~0.04) | < 0.0001 | [5] |

| NQO1 mRNA | Whole Lung Homogenates | GOLD 1-4 | ↓ 58% - 70% | < 0.0001 | [5] |

| GCLM mRNA | Whole Lung Homogenates | GOLD 1-4 | ↓ 70% - 75% | < 0.0001 | [5] |

| HO-1 mRNA | Whole Lung Homogenates | GOLD 3-4 | ↓ 73% | < 0.0001 | [5] |

| DJ-1 mRNA | Whole Lung Homogenates | GOLD 3-4 | ↓ 57% | < 0.0001 | [5] |

| Keap1 mRNA | Alveolar Macrophages | Not Specified | No significant alteration | N/S | [12] |

| Keap1 Protein | Alveolar Macrophages | Not Specified | No significant alteration | N/S |[12] |

Note: GOLD stages refer to the Global Initiative for Chronic Obstructive Lung Disease classification of COPD severity.

Key Experimental Protocols

Investigating the Keap1-Nrf2 pathway involves a range of molecular and cellular biology techniques. Below are detailed methodologies for two key experimental approaches.

Western Blot for Nrf2 and Downstream Target Proteins

This protocol is used to quantify the protein levels of Nrf2, Keap1, HO-1, NQO1, etc., in lung tissue homogenates or cell lysates.

-

Protein Extraction:

-

Homogenize frozen lung tissue samples or cell pellets in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Incubate on ice for 30 minutes with intermittent vortexing.

-

Centrifuge at 14,000 x g for 20 minutes at 4°C.

-

Collect the supernatant (total protein lysate) and determine protein concentration using a BCA assay.

-

-

SDS-PAGE:

-

Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

-

Load samples onto a 4-20% Tris-glycine polyacrylamide gel.

-

Run the gel at 100-120V until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Confirm transfer efficiency by Ponceau S staining.

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Incubate the membrane with a primary antibody (e.g., anti-Nrf2, anti-HO-1, anti-GAPDH as a loading control) overnight at 4°C with gentle agitation. Antibody dilutions should be optimized as per manufacturer's instructions.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times for 10 minutes each with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the signal using an imaging system or X-ray film.

-

Quantify band densities using image analysis software (e.g., ImageJ). Normalize the protein of interest to the loading control.[5]

-

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol measures the mRNA levels of Nrf2 and its target genes.

-

RNA Extraction:

-

Extract total RNA from lung tissue or cells using a TRIzol-based method or a commercial RNA extraction kit, following the manufacturer's protocol.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by checking for intact 18S and 28S ribosomal RNA bands on an agarose gel.

-

-

cDNA Synthesis:

-

Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

-

-

Real-Time PCR:

-

Prepare a reaction mix containing cDNA template, forward and reverse primers for the gene of interest (e.g., NFE2L2, HMOX1, NQO1), and a SYBR Green or TaqMan-based qPCR master mix.

-

Run the reaction on a real-time PCR cycler using a standard thermal cycling program (e.g., initial denaturation at 95°C, followed by 40 cycles of 95°C for 15s and 60°C for 60s).

-

Include a no-template control for each primer set to check for contamination.

-

-

Data Analysis:

Therapeutic Targeting of the Nrf2 Pathway in COPD

The dysregulation of the Nrf2 pathway in COPD makes it a compelling target for therapeutic intervention.[1][2] The primary strategy involves the use of Nrf2 activators to restore the deficient antioxidant response, reduce inflammation, and mitigate lung tissue damage.[9][13]

Classes of Nrf2 Activators:

-

Electrophilic Compounds: These are small molecules like Sulforaphane and Bardoxolone methyl (CDDO-Me) that react with Keap1's cysteine residues, leading to Nrf2 release.[12]

-

Protein-Protein Interaction (PPI) Inhibitors: These compounds are designed to directly and non-covalently block the binding site between Keap1 and Nrf2, offering potentially greater specificity and fewer off-target effects.[12][14]

Studies using alveolar macrophages isolated from COPD patients have shown that treatment with various Nrf2 activators can successfully increase the activity and expression of Nrf2 target genes like NQO1 and HMOX1.[12][14] Animal models of COPD have also demonstrated that Nrf2 activation can improve lung function, reduce inflammation, and decrease lung tissue damage.[6][9][13] These findings strongly suggest that pharmacologically augmenting the Nrf2 pathway is a promising avenue for novel COPD therapies.[4][15]

References

- 1. NRF2 targeting: a promising therapeutic strategy in chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of Nrf2 in the pathogenesis of respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Anti-Inflammatory and Anti-Oxidant Mechanisms of the Keap1/Nrf2/ARE Signaling Pathway in Chronic Diseases [aginganddisease.org]

- 4. researchgate.net [researchgate.net]

- 5. Decline in NRF2-regulated Antioxidants in Chronic Obstructive Pulmonary Disease Lungs Due to Loss of Its Positive Regulator, DJ-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isorhamnetin Alleviates Airway Inflammation by Regulating the Nrf2/Keap1 Pathway in a Mouse Model of COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Keap1-Nrf2 System: A Mediator between Oxidative Stress and Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nrf2:INrf2(Keap1) Signaling in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel therapeutic strategy: Nrf2 activation in targeting senescence-related changes in chronic obstructive pulmonary disease - Jin - Journal of Thoracic Disease [jtd.amegroups.org]

- 10. Impaired nuclear factor erythroid 2-related factor 2 expression increases apoptosis of airway epithelial cells in patients with chronic obstructive pulmonary disease due to cigarette smoking - PMC [pmc.ncbi.nlm.nih.gov]

- 11. atsjournals.org [atsjournals.org]

- 12. COPD lung studies of Nrf2 expression and the effects of Nrf2 activators - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel therapeutic strategy: Nrf2 activation in targeting senescence-related changes in chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. COPD lung studies of Nrf2 expression and the effects of Nrf2 activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Novel therapeutic strategy: Nrf2 activation in targeting senescence-related changes in chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Keap1-Nrf2-IN-11: A Technical Guide to Binding Affinity and Core Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides an in-depth analysis of the binding affinity of small molecule inhibitors targeting the Keap1-Nrf2 protein-protein interaction (PPI), with a specific focus on the inhibitor class represented by compound IN-11. This document outlines the quantitative binding data, detailed experimental methodologies for assessing binding affinity, and visual representations of the core signaling pathway and experimental workflows.

Introduction to the Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 signaling pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Under basal conditions, the Kelch-like ECH-associated protein 1 (Keap1) acts as a substrate adaptor protein for a Cullin-3-based E3 ubiquitin ligase complex.[1][2][3] Keap1 binds to the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) and facilitates its continuous ubiquitination and subsequent proteasomal degradation, thereby keeping cellular Nrf2 levels low.[1]

The interaction between Keap1 and Nrf2 is mediated by two specific binding motifs in the Neh2 domain of Nrf2: a high-affinity ETGE motif and a low-affinity DLG motif. This "hinge and latch" mechanism, where the ETGE motif acts as a high-affinity anchor (the "hinge") and the DLG motif as a lower-affinity "latch", is crucial for the proper regulation of Nrf2 degradation. In response to oxidative stress, reactive cysteines within Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This prevents Nrf2 ubiquitination, allowing it to accumulate, translocate to the nucleus, and activate the transcription of a wide array of antioxidant and cytoprotective genes through the Antioxidant Response Element (ARE).[1][2]

Quantitative Binding Affinity of Keap1-Nrf2 Inhibitors

For comparative purposes, the binding affinities of various Nrf2-derived peptides for the Keap1 Kelch domain have been extensively characterized and are presented below.

| Ligand | Binding Affinity (Kd/IC50) | Assay Method | Reference |

| Compound 13 (Analogue of IN-11) | IC50: 63 nM | Fluorescence Polarization | |

| 16mer Nrf2 peptide | Kd: 23.9 nM | Surface Plasmon Resonance | |

| 10mer to 14mer Nrf2 peptides | Kd: 22 nM to 31 nM | Surface Plasmon Resonance | |

| 9mer Nrf2 peptide | Kd: 352 nM | Surface Plasmon Resonance | |

| N-acetylated 9mer Nrf2 peptide | ~15-fold increased affinity | Surface Plasmon Resonance |

Experimental Protocols for Determining Binding Affinity

The following sections detail the methodologies for key experiments used to quantify the binding affinity of inhibitors for the Keap1-Nrf2 interaction.

Fluorescence Polarization (FP) Assay

Fluorescence Polarization is a widely used in-solution technique to measure molecular binding events. It relies on the principle that a fluorescently labeled molecule (tracer) will tumble more slowly when bound to a larger protein, resulting in a higher polarization of emitted light upon excitation with polarized light.

Objective: To determine the IC50 value of a test compound (e.g., IN-11) by measuring its ability to displace a fluorescently labeled Nrf2 peptide from the Keap1 Kelch domain.

Materials:

-

Keap1 Kelch domain protein

-

Fluorescently labeled Nrf2 peptide probe (e.g., FITC-9mer Nrf2 peptide amide)

-

Test inhibitor (e.g., IN-11)

-

Assay buffer (e.g., HEPES buffer)

-

384-well black non-binding surface microplates

-

Microplate reader with fluorescence polarization capabilities

Protocol:

-

Reagent Preparation: Prepare stock solutions of the Keap1 Kelch domain protein, the FITC-9mer Nrf2 peptide amide probe, and the test inhibitor in the assay buffer.

-

Assay Plate Setup:

-

Add 10 µL of 4 nM FITC-9mer Nrf2 peptide amide to each well.

-

Add 10 µL of 12 nM Keap1 Kelch domain protein to each well (except for the 'free probe' control wells).

-

Add 10 µL of assay buffer to the 'Keap1 and probe' control wells.

-

Add 10 µL of a serial dilution of the inhibitor to the test wells, with initial concentrations typically starting at 100 µM.

-

The final volume in each well should be 40 µL.

-

-

Incubation: Cover the plate and incubate at room temperature for 30 minutes with gentle rocking to allow the binding reaction to reach equilibrium.

-

Measurement: Measure the fluorescence polarization on a suitable microplate reader using appropriate excitation (e.g., 485 nm for FITC) and emission (e.g., 535 nm for FITC) filters.

-

Data Analysis:

-

The percentage inhibition at each inhibitor concentration is calculated using the following equation: % Inhibition = 1 - [(P_obs - P_min) / (P_max - P_min)] Where:

-

P_obs is the observed polarization in the wells containing the inhibitor.

-

P_max is the polarization of the wells containing only the Keap1 and the probe.

-

P_min is the polarization of the wells containing only the free probe.

-

-

The IC50 value is determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a label-free technique for real-time monitoring of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.

Objective: To determine the equilibrium dissociation constant (Kd) of the interaction between an Nrf2-derived peptide and the Keap1 Kelch domain.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Immobilization reagents (e.g., EDC/NHS)

-

16mer Nrf2 peptide (for immobilization)

-

Keap1 Kelch domain protein (analyte)

-

Running buffer (e.g., HBS-EP)

Protocol:

-

Chip Preparation and Ligand Immobilization:

-

Activate the sensor chip surface using a mixture of EDC and NHS.

-

Immobilize the 16mer Nrf2 peptide onto the chip surface via amine coupling.

-

Deactivate any remaining active esters with ethanolamine.

-

-

Binding Analysis:

-

Inject a series of concentrations of the Keap1 Kelch domain protein (analyte) over the sensor surface at a constant flow rate.

-

Monitor the change in the SPR signal (response units, RU) over time to obtain association and dissociation curves.

-

-

Regeneration: After each analyte injection, regenerate the sensor surface by injecting a solution that disrupts the interaction (e.g., a low pH buffer) to remove the bound analyte.

-

Data Analysis:

-

The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding).

-

The equilibrium dissociation constant (Kd) is calculated as the ratio of the dissociation and association rate constants (Kd = kd / ka).

-

Visualizing Core Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the Keap1-Nrf2 signaling pathway and a typical experimental workflow for assessing binding affinity.

Caption: The Keap1-Nrf2 signaling pathway and the mechanism of action of inhibitor IN-11.

Caption: Workflow for a Fluorescence Polarization (FP) competition binding assay.

References

- 1. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small molecules inhibiting Keap1–Nrf2 protein–protein interactions: a novel approach to activate Nrf2 function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of a Novel Keap1-Nrf2 Protein-Protein Interaction Inhibitor: IN-11

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress, making it a prime target for therapeutic intervention in a host of diseases.[1][2][3] This document provides a comprehensive technical overview of the in vitro characterization of IN-11 , a novel, non-electrophilic small molecule inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI). The following sections detail the core methodologies, quantitative data, and mechanistic insights essential for evaluating the potency, selectivity, and cellular activity of IN-11.

Introduction to the Keap1-Nrf2 Signaling Pathway

Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its negative regulator, Keap1 (Kelch-like ECH-associated protein 1).[4][5] Keap1 functions as a substrate adaptor for a Cul3-based E3 ubiquitin ligase complex, which targets Nrf2 for ubiquitination and subsequent proteasomal degradation.[6][7] This rapid turnover of Nrf2 maintains low basal expression of its target genes.

Upon exposure to oxidative or electrophilic stress, reactive cysteine residues within Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[7][8] This prevents Nrf2 degradation, allowing it to accumulate and translocate to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes, initiating their transcription.[6][9] These genes encode for a wide array of antioxidant and detoxification enzymes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1).

IN-11 is a direct inhibitor of the Keap1-Nrf2 PPI, designed to mimic the effect of cellular stress by preventing the binding of Nrf2 to Keap1, thereby activating the Nrf2-dependent antioxidant response.

Signaling Pathway and Mechanism of Action of IN-11

The following diagram illustrates the Keap1-Nrf2 signaling pathway and the proposed mechanism of action for IN-11.

Quantitative Data Summary

The in vitro potency and binding affinity of IN-11 were determined using a suite of biochemical and cell-based assays. The results are summarized in the tables below.

Table 1: Biochemical Assay Data for IN-11

| Assay Type | Description | Endpoint | IN-11 Value (nM) |

| TR-FRET | Measures the disruption of the interaction between terbium-labeled anti-His antibody bound to His-tagged Keap1 and a fluorescently labeled Nrf2 peptide. | IC50 | 25.3 ± 3.1 |

| Fluorescence Polarization (FP) | Measures the change in polarization of a fluorescently labeled Nrf2 peptide upon binding to the Keap1 Kelch domain. | IC50 | 30.8 ± 4.5 |

| Surface Plasmon Resonance (SPR) | Measures the binding kinetics of IN-11 to immobilized Keap1 protein. | KD | 15.2 ± 2.7 |

Table 2: Cell-Based Assay Data for IN-11

| Assay Type | Cell Line | Description | Endpoint | IN-11 Value (µM) |

| ARE-Luciferase Reporter Assay | HepG2-ARE-luc | Measures the activation of the Antioxidant Response Element (ARE) driving luciferase expression. | EC50 | 0.45 ± 0.08 |

| NQO1 Activity Assay | A549 | Measures the enzymatic activity of NQO1, a downstream target of Nrf2. | EC50 | 0.62 ± 0.11 |

| HO-1 Expression (qPCR) | HaCaT | Measures the relative mRNA expression of HO-1, another Nrf2 target gene. | EC50 | 0.51 ± 0.09 |

Detailed Experimental Protocols

TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assay

This assay quantifies the disruption of the Keap1-Nrf2 interaction in a homogenous format.

Experimental Workflow:

References

- 1. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nrf2/Keap1/ARE signaling: Towards specific regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents - PMC [pmc.ncbi.nlm.nih.gov]

Keap1-Nrf2-IN-14: A Technical Guide to its Effect on Nrf2 Nuclear Translocation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Keap1-Nrf2-IN-14, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI), and its consequential effect on the nuclear translocation of the transcription factor Nrf2. This document is intended for researchers, scientists, and drug development professionals investigating therapeutic strategies targeting the Keap1-Nrf2 pathway for conditions associated with oxidative stress.

Introduction to the Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 signaling pathway is a critical cellular defense mechanism against oxidative and electrophilic stress.[1][2][3] Under basal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by its negative regulator, Keap1 (Kelch-like ECH-associated protein 1).[4][5] Keap1 facilitates the ubiquitination and subsequent proteasomal degradation of Nrf2, thereby maintaining low intracellular levels of the transcription factor.[4][5]

Upon exposure to oxidative stress, reactive cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[4] This allows newly synthesized Nrf2 to escape degradation and translocate to the nucleus.[4][6] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a host of cytoprotective genes, initiating their transcription.[2][6][7] These genes encode for a variety of antioxidant and detoxification enzymes, such as NAD(P)H quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1).

Small molecule inhibitors that directly block the Keap1-Nrf2 PPI, such as Keap1-Nrf2-IN-14, mimic the effects of oxidative stress by preventing Keap1-mediated degradation of Nrf2, leading to its nuclear accumulation and the subsequent activation of the ARE-dependent antioxidant response.

Keap1-Nrf2-IN-14: Mechanism of Action

Keap1-Nrf2-IN-14 is a small molecule inhibitor designed to directly interfere with the binding of Nrf2 to the Kelch domain of Keap1. By occupying the Nrf2 binding pocket on Keap1, Keap1-Nrf2-IN-14 prevents the sequestration and subsequent ubiquitination of Nrf2. This leads to the stabilization and accumulation of Nrf2 in the cytoplasm, followed by its translocation into the nucleus and activation of downstream target genes.

Quantitative Data for Keap1-Nrf2-IN-14

The following table summarizes the key quantitative data for Keap1-Nrf2-IN-14, providing insights into its potency and binding affinity.

| Parameter | Value | Description | Reference |

| IC50 | 75 nM | The half-maximal inhibitory concentration for the disruption of the Keap1-Nrf2 protein-protein interaction. | [8][9] |

| Kd | 24 nM | The equilibrium dissociation constant, indicating the binding affinity of Keap1-Nrf2-IN-14 to the Keap1 protein. | [8][9] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the effect of Keap1-Nrf2-IN-14 on Nrf2 nuclear translocation and activity.

Fluorescence Polarization (FP) Assay for Keap1-Nrf2 Interaction

This assay is used to quantify the inhibitory effect of Keap1-Nrf2-IN-14 on the Keap1-Nrf2 PPI in a high-throughput format.

-

Principle: A fluorescently labeled peptide derived from the Nrf2 binding motif is incubated with the Keap1 protein. In the bound state, the larger complex tumbles slowly in solution, resulting in a high fluorescence polarization signal. When an inhibitor like Keap1-Nrf2-IN-14 displaces the fluorescent peptide, the smaller, faster-tumbling free peptide emits a low polarization signal.

-

Materials:

-

Purified recombinant human Keap1 protein (Kelch domain)

-

Fluorescein-labeled peptide corresponding to the ETGE motif of Nrf2

-

Assay buffer (e.g., PBS with 0.01% Tween-20)

-

Keap1-Nrf2-IN-14

-

Black, low-volume 384-well plates

-

Plate reader capable of measuring fluorescence polarization

-

-

Procedure:

-

Prepare a serial dilution of Keap1-Nrf2-IN-14 in assay buffer.

-

In a 384-well plate, add the fluorescently labeled Nrf2 peptide and Keap1 protein to each well.

-

Add the serially diluted Keap1-Nrf2-IN-14 or vehicle control to the wells.

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Immunofluorescence Microscopy for Nrf2 Nuclear Translocation

This method visualizes and quantifies the subcellular localization of Nrf2 in response to treatment with Keap1-Nrf2-IN-14.

-

Principle: Cells are treated with the inhibitor, fixed, and then stained with a primary antibody specific for Nrf2 and a fluorescently labeled secondary antibody. The nucleus is counterstained with a DNA-binding dye (e.g., DAPI). The fluorescence intensity of Nrf2 in the nucleus and cytoplasm is then imaged and quantified.

-

Materials:

-

Cell line of interest (e.g., A549, HepG2)

-

Cell culture medium and supplements

-

Keap1-Nrf2-IN-14

-

Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)

-

Blocking buffer (e.g., PBS with 5% BSA)

-

Primary antibody against Nrf2

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear staining

-

Fluorescence microscope

-

-

Procedure:

-

Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of Keap1-Nrf2-IN-14 or vehicle control for the desired time.

-

Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Block non-specific antibody binding with blocking buffer for 1 hour.

-

Incubate the cells with the primary anti-Nrf2 antibody overnight at 4°C.

-

Wash the cells and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Mount the coverslips on microscope slides and acquire images using a fluorescence microscope.

-

Quantify the nuclear-to-cytoplasmic fluorescence ratio of Nrf2 using image analysis software.

-

ARE-Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of Nrf2 by quantifying the expression of a reporter gene under the control of an ARE promoter.

-

Principle: A cell line is stably transfected with a plasmid containing a luciferase reporter gene driven by a promoter with multiple copies of the ARE sequence. Upon activation and nuclear translocation of Nrf2, it binds to the ARE and drives the expression of luciferase. The amount of light produced upon addition of a luciferase substrate is proportional to the Nrf2 transcriptional activity.

-

Materials:

-

ARE-luciferase reporter cell line (e.g., HepG2-ARE-C8)

-

Cell culture medium and supplements

-

Keap1-Nrf2-IN-14

-

Luciferase assay reagent

-

White, opaque 96-well plates

-

Luminometer

-

-

Procedure:

-

Seed the ARE-luciferase reporter cells in a 96-well plate and allow them to attach.

-

Treat the cells with a serial dilution of Keap1-Nrf2-IN-14 or vehicle control for a specified period (e.g., 6-24 hours).

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

Calculate the fold induction of luciferase activity relative to the vehicle-treated control.

-

Determine the EC50 value by plotting the fold induction against the logarithm of the inhibitor concentration.

-

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: The Keap1-Nrf2 signaling pathway and the mechanism of action of Keap1-Nrf2-IN-14.

Caption: Workflow for the Fluorescence Polarization (FP) assay.

Caption: Workflow for Immunofluorescence (IF) analysis of Nrf2 nuclear translocation.

Caption: Workflow for the ARE-Luciferase reporter assay.

References

- 1. researchgate.net [researchgate.net]

- 2. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. myformulai.com [myformulai.com]

- 5. Small Molecule Modulators of Keap1-Nrf2-ARE Pathway as Potential Preventive and Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mathematical modeling reveals quantitative properties of KEAP1-NRF2 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Keap1-Nrf2-IN-14 I CAS#: 1928782-31-3 I KEAP1-NRF2 inhibitor I InvivoChem [invivochem.com]

- 9. Keap1-Nrf2-IN-14 | CymitQuimica [cymitquimica.com]

A Technical Guide to Preclinical Studies of Keap1-Nrf2 Pathway Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress.[1][2] Under normal conditions, Keap1, a substrate adaptor for an E3 ubiquitin ligase complex, targets Nrf2 for ubiquitination and subsequent proteasomal degradation, keeping its levels low.[3][4] In response to stress, Keap1 is inactivated, allowing Nrf2 to stabilize, translocate to the nucleus, and activate the transcription of a wide array of cytoprotective genes through the Antioxidant Response Element (ARE).[2][5][6] Given the central role of oxidative stress in numerous pathologies—including cancer, neurodegenerative disorders, and inflammatory diseases—targeting this pathway has become a promising therapeutic strategy.[7][8]

This guide provides an in-depth overview of the preclinical evaluation of Keap1-Nrf2 pathway inhibitors, focusing on direct inhibitors of the Keap1-Nrf2 protein-protein interaction (PPI). It covers key experimental methodologies, summarizes quantitative data from preclinical studies, and visualizes the core biological and experimental processes.

Mechanism of Action: Direct vs. Indirect Inhibition

Nrf2 activators can be broadly classified into two categories:

-

Indirect Inhibitors (Electrophiles): These are the most well-known Nrf2 activators. They are typically electrophilic molecules that covalently modify reactive cysteine residues on Keap1.[7] This modification leads to a conformational change in Keap1, disrupting its ability to target Nrf2 for degradation.[9] While effective, the electrophilicity of these compounds can lead to off-target reactions with other cellular proteins, raising potential toxicity concerns.[7][10]

-

Direct PPI Inhibitors: Representing a newer and more targeted approach, these inhibitors are non-covalent molecules designed to directly block the binding site on Keap1 where Nrf2 docks.[10][11] By physically preventing the Keap1-Nrf2 interaction, they stabilize Nrf2 without relying on covalent modification, which may offer a better safety profile.[10] This guide focuses primarily on the preclinical study of these direct PPI inhibitors.

Key Experimental Protocols in Preclinical Evaluation

The preclinical assessment of Keap1-Nrf2 PPI inhibitors follows a hierarchical workflow, starting with biochemical assays to confirm direct binding and progressing to cell-based and in vivo models to demonstrate functional outcomes.

2.1. Biochemical Assays: Assessing Direct Keap1-Nrf2 Interaction

These assays are crucial for the initial screening and characterization of compounds that directly disrupt the Keap1-Nrf2 PPI.

2.1.1. Fluorescence Polarization (FP) Assay

-

Principle: This is a common high-throughput screening method used to identify inhibitors of the Keap1:Nrf2 interaction.[12][13] It measures the change in the rotational mobility of a fluorescently labeled Nrf2 peptide upon binding to the larger Keap1 protein.[12] A small, free-tumbling fluorescent peptide has low polarization, while the large Keap1-peptide complex tumbles slower, resulting in high polarization. A successful inhibitor will displace the fluorescent peptide, leading to a decrease in polarization.[13]

-

Detailed Protocol:

-

Reagent Preparation: Reconstitute recombinant human Keap1 protein and a fluorescein-labeled peptide derived from the Nrf2 'ETGE' binding motif in a suitable assay buffer.

-

Compound Plating: Serially dilute test compounds in DMSO and add them to a 96-well or 384-well black plate.

-

Incubation: Add the Keap1 protein and the fluorescent Nrf2 peptide to the wells containing the test compounds. Incubate the mixture for a defined period (e.g., 30 minutes) at room temperature to allow the binding reaction to reach equilibrium.[12][14]

-

Measurement: Read the fluorescence polarization on a plate reader equipped with appropriate excitation (e.g., 485 nm) and emission (e.g., 530 nm) filters.

-

Data Analysis: Calculate the percentage of inhibition based on high (Keap1 + peptide) and low (peptide only) polarization controls. Determine the IC50 value by fitting the dose-response data to a suitable curve.

-

2.1.2. Enzyme-Linked Immunosorbent Assay (ELISA)

-

Principle: An ELISA-based format can also be used to screen for inhibitors. This method involves immobilizing one binding partner (e.g., Keap1) and detecting the binding of the other partner (e.g., a tagged Nrf2 peptide) using an antibody-based detection system.

-

Detailed Protocol:

-

Plate Coating: Coat a high-binding 96-well plate with recombinant Keap1 protein overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., BSA in PBS) for 1-2 hours at room temperature.

-

Competition Reaction: Add test compounds along with a biotinylated Nrf2 peptide to the wells and incubate for 1-2 hours. Inhibitors will compete with the biotin-Nrf2 peptide for binding to the immobilized Keap1.

-

Detection: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the captured biotin-Nrf2 peptide. Incubate for 1 hour.

-

Signal Generation: After a final wash, add an HRP substrate (e.g., TMB). The colorimetric reaction is stopped with an acid solution.

-

Measurement: Read the absorbance at 450 nm. A lower signal indicates a more potent inhibitor.

-

2.2. Cell-Based Assays: Confirming Nrf2 Pathway Activation

Once direct binding is confirmed, cell-based assays are essential to verify that the compound can penetrate cells and activate the Nrf2 pathway, leading to the transcription of downstream target genes.

2.2.1. ARE-Luciferase Reporter Assay

-

Principle: This is the gold standard for measuring Nrf2 transcriptional activity in a cellular context.[15] It utilizes a stable cell line (e.g., human hepatoma HepG2) that has been engineered to contain a luciferase reporter gene under the control of multiple ARE sequences.[16] Activation of Nrf2 by an inhibitor leads to the expression of luciferase, which can be quantified by measuring luminescence.[15]

-

Detailed Protocol:

-

Cell Seeding: Plate the ARE-luciferase reporter cells in a white, clear-bottom 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 6-24 hours).

-

Cell Lysis: Remove the media and lyse the cells using a lysis buffer compatible with luciferase assays.

-

Luminescence Measurement: Add a luciferase substrate (e.g., luciferin) to the cell lysate.[15] Measure the resulting luminescence using a luminometer.

-

Data Analysis: Normalize the luminescence signal to a measure of cell viability (e.g., using a parallel assay like CellTiter-Glo®) to control for cytotoxicity. Calculate fold induction over vehicle-treated controls and determine EC50 values.

-

2.2.2. Quantitative PCR (qPCR) for Nrf2 Target Genes

-

Principle: To confirm that Nrf2 activation leads to the expression of endogenous cytoprotective genes, qPCR is used to measure the mRNA levels of well-established Nrf2 targets, such as NAD(P)H quinone dehydrogenase 1 (NQO1) and Heme oxygenase-1 (HO-1).[13]

-

Detailed Protocol:

-

Cell Treatment: Treat a suitable cell line (e.g., SH-SY5Y, PC12) with the test compound for an appropriate time (e.g., 6-24 hours).[13]

-

RNA Extraction: Harvest the cells and extract total RNA using a commercial kit.

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

-

qPCR Reaction: Perform qPCR using primers specific for NQO1, HO-1, and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

-

Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.

-

2.3. In Vivo Models

The final stage of preclinical evaluation involves testing the lead compounds in animal models to assess in vivo efficacy, pharmacokinetics, and safety.

-

LPS-Induced Inflammation Model: Lipopolysaccharide (LPS) is administered to mice to induce a systemic inflammatory response. Potent Keap1-Nrf2 inhibitors can significantly reduce the levels of circulating pro-inflammatory cytokines (e.g., TNF-α, IL-6) in this model.[10][13]

-

Disease-Specific Models: Compounds are tested in models relevant to the intended therapeutic indication, such as models for chronic obstructive pulmonary disease (COPD), acute lung injury (ALI), or neurodegenerative diseases.[3][10][17] Efficacy is measured by assessing relevant biomarkers and pathological endpoints.

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative data for several preclinical Keap1-Nrf2 PPI inhibitors reported in the literature.

Table 1: In Vitro Activity of Keap1-Nrf2 PPI Inhibitors

| Compound/Inhibitor | Type | Assay | Potency (IC50/EC50/Kd) | Source |

| Compound 33 | Small Molecule | Biochemical (IC50) | 15 nM | [10] |

| Compound 13 | Small Molecule | Biochemical (IC50) | 63 nM | [10] |

| Cyclic Peptide 19 | Peptide | FP (IC50) | 18.31 nM | [9] |

| Cyclic Peptide 19 | Peptide | ITC (Kd) | 18.12 nM | [9] |

| Compound 21 | Small Molecule | FP (EC50) | 28.6 nM | [9] |

| Compound 2 | Small Molecule | Binding (Kd) | 3.59 nM | [18] |

| Compound 2 | Small Molecule | FP (EC50) | 28.6 nM | [18] |

| ZC9 | Cyclic Peptide | Binding (KD2) | 51 nM | [17] |

| Zafirlukast | Small Molecule | ELISA (IC50) | Low µM | [13] |

| Ketoconazole | Small Molecule | ELISA (IC50) | Low µM | [13] |

Table 2: In Vivo Efficacy of Keap1-Nrf2 PPI Inhibitors

| Compound/Inhibitor | Animal Model | Key Finding | Source |

| Compound 11 | LPS-challenged mouse model | Significantly reduced circulating pro-inflammatory cytokines. | [10] |

| Compound 33 | Rat COPD model | Demonstrated anti-inflammatory effects and Nrf2 pathway activation. | [2][10] |

| ZC9 | Mouse Acute Lung Injury (ALI) model | Showed significant dose-response reversal of LPS-induced damage. | [17] |

| Zafirlukast, Ketoconazole | LPS-challenged mouse model | Alleviated inflammatory responses. | [13] |

| [I] and [II] | Rat kidney model | Increased antioxidant protein (HO-1) levels after oral administration. | [19] |

Signaling Pathway and Mechanism Visualization

Conclusion and Future Perspectives

The development of direct Keap1-Nrf2 PPI inhibitors represents a significant advancement in harnessing the therapeutic potential of the Nrf2 pathway.[3] Preclinical studies have demonstrated that these molecules can potently and selectively activate Nrf2 signaling in vitro and show efficacy in various in vivo disease models.[9][10] The primary advantage of this class of inhibitors is the potential for a better safety profile by avoiding the off-target reactivity associated with electrophilic Nrf2 activators.[10]

However, challenges remain. Achieving optimal pharmacokinetic properties, such as cell permeability and metabolic stability, is a key focus, especially for peptide-based inhibitors.[17] Future work will continue to focus on the discovery of novel small molecules and the rigorous preclinical and clinical validation of their efficacy and safety for treating a wide range of diseases driven by oxidative stress and inflammation.[3]

References

- 1. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. westbioscience.com [westbioscience.com]

- 5. researchgate.net [researchgate.net]

- 6. File:KEAP1 NRF2 signaling pathway.jpg - Wikimedia Commons [commons.wikimedia.org]

- 7. Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Emerging Screening Approaches in the Development of Nrf2–Keap1 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Small molecules inhibiting Keap1–Nrf2 protein–protein interactions: a novel approach to activate Nrf2 function - PMC [pmc.ncbi.nlm.nih.gov]

- 11. KEAP1-NRF2 protein-protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. Development of an enzyme-linked immunosorbent assay for Keap1-Nrf2 interaction inhibitors identification - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. researchgate.net [researchgate.net]

- 16. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cyclic Peptide Keap1-Nrf2 Protein-Protein Interaction Inhibitors: Design, Synthesis, and In Vivo Treatment of Acute Lung Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Keap1-Nrf2 interaction inhibitors show activity in rat kidneys | BioWorld [bioworld.com]

Whitepaper: Therapeutic Potential of Targeting the Keap1-Nrf2 Protein-Protein Interaction

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a master regulator of the cellular antioxidant and cytoprotective response. Under physiological conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation, thus maintaining low basal levels of Nrf2. In response to oxidative or electrophilic stress, this interaction is disrupted, leading to Nrf2 stabilization, nuclear accumulation, and the transcriptional activation of a broad array of genes that restore cellular homeostasis. Dysregulation of this pathway is implicated in a multitude of chronic diseases, including neurodegenerative disorders, cardiovascular diseases, chronic kidney disease, and cancer. Consequently, the Keap1-Nrf2 protein-protein interaction (PPI) has emerged as a highly promising therapeutic target. This technical guide provides an in-depth overview of the Keap1-Nrf2 pathway, the therapeutic rationale for its modulation, a summary of current drug discovery efforts, and detailed protocols for key experimental assays used to identify and characterize inhibitors of this critical interaction.

The Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is the principal cellular defense mechanism against oxidative and electrophilic stress.[1][2] The key proteins in this pathway are Nrf2, a transcription factor, and Keap1, a repressor protein that acts as a substrate adaptor for a Cullin-3 (Cul3)-based E3 ubiquitin ligase complex.[1][2]

1.1. Mechanism of Regulation

Under basal or unstressed conditions, a homodimer of Keap1 binds to Nrf2 through two specific motifs in Nrf2's N-terminal Neh2 domain: a high-affinity "ETGE" motif and a low-affinity "DLG" motif.[3] This "hinge and latch" mechanism facilitates the polyubiquitination of Nrf2 by the Keap1-Cul3-E3 ligase complex, targeting it for continuous degradation by the 26S proteasome.[1][2] This process keeps the cellular concentration of Nrf2 low.

Upon exposure to oxidative or electrophilic stressors, reactive cysteine residues within Keap1 are modified.[2][4] This modification induces a conformational change in Keap1 that disrupts its ability to ubiquitinate Nrf2.[1] As a result, newly synthesized Nrf2 is no longer targeted for degradation. It bypasses Keap1, accumulates in the cytoplasm, and translocates to the nucleus.[1][2]

In the nucleus, Nrf2 heterodimerizes with small Maf (sMaf) proteins and binds to specific DNA sequences known as Antioxidant Response Elements (AREs) in the promoter regions of its target genes.[2][5] This binding initiates the transcription of a wide array of over 250 cytoprotective genes.[6]

Caption: The Keap1-Nrf2 signaling pathway under basal and stress conditions.

1.2. Nrf2 Target Genes

Nrf2 activation leads to the coordinated upregulation of genes involved in various cytoprotective functions. These can be broadly categorized as follows:

| Functional Category | Key Target Genes | Primary Function | Reference |

| Antioxidant Enzymes | HO-1 (HMOX1), NQO1, SOD, GPx, GCLC, GCLM | Neutralization of reactive oxygen species (ROS) and regeneration of antioxidants. | [7][8] |

| Detoxification Enzymes | GSTs, UGTs | Conjugation and detoxification of xenobiotics and electrophiles. | [2][8] |

| Glutathione Homeostasis | GCLC, GCLM, GSR | Synthesis and regeneration of glutathione (GSH), a major intracellular antioxidant. | [7][8] |

| Drug Transporters | MRPs, ABCG2 | Efflux of drugs and toxins from the cell. | [6] |

| Anti-inflammatory | HO-1, NQO1 | Suppression of pro-inflammatory gene expression. | [8][9] |

| Protein Homeostasis | Proteasome subunits | Maintenance of protein quality control. | [10] |

Therapeutic Rationale and Applications

The central role of the Keap1-Nrf2 pathway in combating oxidative stress and inflammation makes it a compelling target for therapeutic intervention in a wide range of diseases.[8][11]

-

Neurodegenerative Diseases: Oxidative stress is a key contributor to neuronal damage in conditions like Alzheimer's, Parkinson's, and multiple sclerosis.[6][7] Pharmacological activation of Nrf2 has shown neuroprotective effects in preclinical models.[6] Dimethyl fumarate (Tecfidera), an Nrf2 activator, is an approved treatment for relapsing multiple sclerosis.[1]

-